



SRX3207: A Novel Dual Syk/PI3K Inhibitor Reprogramming the Tumor Microenvironment

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Compound of Interest		
Compound Name:	SRX3207	
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This technical guide delves into the preclinical data and mechanism of action of **SRX3207**, a first-in-class dual spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K) inhibitor. By targeting key signaling nodes in tumor-associated macrophages (TAMs), **SRX3207** demonstrates a potent ability to reverse immunosuppression within the tumor microenvironment (TME) and promote an anti-tumor immune response.

Core Mechanism of Action

SRX3207 was developed to simultaneously inhibit two critical enzymes, Syk and PI3K, which are implicated in promoting an immunosuppressive M2-like macrophage phenotype.[1][2] Macrophages are key components of the TME and can be polarized to either a proinflammatory, anti-tumor (M1) state or an anti-inflammatory, pro-tumor (M2) state.[1][2] In many cancers, TAMs adopt an M2-like phenotype, which dampens the adaptive immune response and facilitates tumor growth and metastasis.[1][2]

The dual inhibition of Syk and PI3K by **SRX3207** in macrophages leads to a cascade of effects that collectively shift the balance of the TME from immunosuppressive to immunostimulatory.[1] This includes the repolarization of M2-like macrophages to a pro-inflammatory M1-like phenotype, restoration of CD8+ T cell activity, and destabilization of hypoxia-inducible factors (HIFs) under hypoxic conditions.[1][3]



Quantitative Data Summary

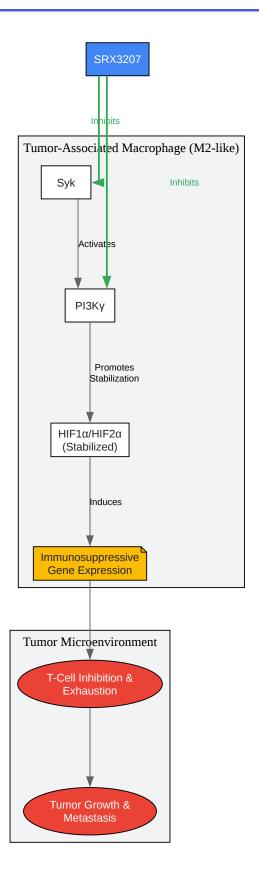
The preclinical efficacy of **SRX3207** has been demonstrated through its inhibitory activity on its target kinases and its impact on tumor growth and immune cell populations in syngeneic mouse models.

Parameter	Value	Target/Model	Source
IC50			
Syk	39.9 nM	Enzymatic Assay	[4]
ΡΙ3Κα	244 nM	Enzymatic Assay	[4]
ΡΙ3Κδ	388 nM	Enzymatic Assay	[4]
In Vivo Efficacy			
Tumor Growth	Significantly suppressed	LLC Tumor Model	[1]
CD4+ T Cells	Increased infiltration	LLC Tumors	[1]
CD8+ T Cells	Increased infiltration	LLC Tumors	[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by **SRX3207** and a general workflow for evaluating its in vivo efficacy.

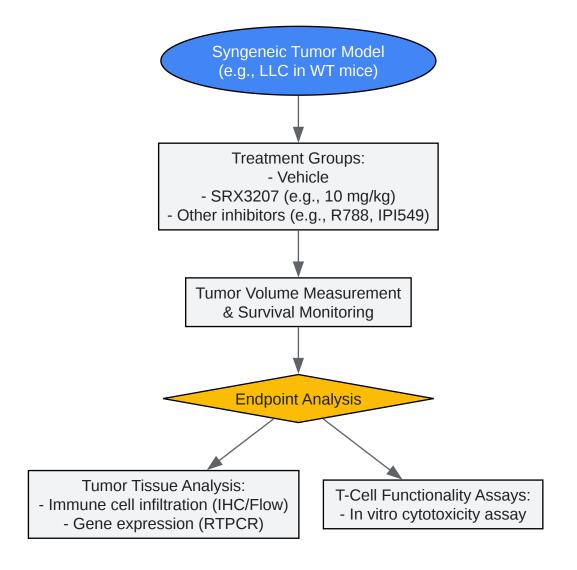




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Caption: SRX3207 inhibits the Syk-PI3Ky axis in TAMs.





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